molecular formula C25H34 B13950536 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane CAS No. 55191-62-3

1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane

Cat. No.: B13950536
CAS No.: 55191-62-3
M. Wt: 334.5 g/mol
InChI Key: DKTMVKAAXZLUFB-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane (C₂₅H₃₄, MW 334) is a hydrocarbon featuring a pentane backbone substituted with two phenyl groups at the 1- and 5-positions and a 3-cyclopentylpropyl group at the 3-position. Its structure is characterized by a central aliphatic chain with aromatic and alicyclic substituents, contributing to its hydrophobic nature and solubility in non-polar solvents like pentane .

Properties

CAS No.

55191-62-3

Molecular Formula

C25H34

Molecular Weight

334.5 g/mol

IUPAC Name

[6-cyclopentyl-3-(2-phenylethyl)hexyl]benzene

InChI

InChI=1S/C25H34/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1-6,10-13,22,25H,7-9,14-21H2

InChI Key

DKTMVKAAXZLUFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCC(CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives followed by cyclization and further functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and scalable production. The use of advanced purification methods like chromatography and crystallization is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alkanes.

Scientific Research Applications

1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but often involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,5-diphenyl-3-(3-cyclopentylpropyl)pentane with structurally related hydrocarbons and functionalized analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Findings Reference
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane C₂₅H₃₄ Phenyl (1,5), cyclopentylpropyl (3) 334 Non-polar; isolated in pentane extracts; antitumor activity
1,5-Diphenyl-3-(2-cyclohexylethyl)pentane C₂₅H₃₄ Phenyl (1,5), cyclohexylethyl (3) 334 Synthesized via PtO₂ hydrogenation; cyclohexyl group increases steric bulk vs. cyclopentyl
1,7-Diphenyl-4-(3-cyclohexylpropyl)heptane C₂₈H₃₈ Phenyl (1,7), cyclohexylpropyl (4) 374 Longer aliphatic chain; higher molecular weight; reduced volatility
1,5-Diphenyl-3-(4-pyridyl)pentane C₂₂H₂₃N Phenyl (1,5), pyridyl (3) 301 Nitrogen-containing substituent; polar; potential for hydrogen bonding
3-Hydroxy-1,5-diphenyl-1-pentanone C₁₇H₁₈O₂ Phenyl (1,5), hydroxyl/ketone (3) 278 Polar functional groups; higher solubility in polar solvents

Key Structural and Functional Comparisons:

Substituent Effects: Cycloalkyl vs. Aromatic Groups: The cyclopentylpropyl group in the target compound confers moderate steric hindrance compared to cyclohexyl analogs (e.g., 1,5-diphenyl-3-(2-cyclohexylethyl)pentane). Cyclohexyl’s six-membered ring may enhance rigidity and thermal stability . Polar vs. Non-Polar Groups: Unlike hydroxyl- or pyridyl-substituted analogs (e.g., 3-hydroxy-1,5-diphenyl-1-pentanone or 1,5-diphenyl-3-(4-pyridyl)pentane), the absence of polar groups in the target compound limits its solubility in polar solvents like diethyl ether or dichloromethane .

Functionalized derivatives like 3-hydroxy-1,5-diphenyl-1-pentanone may exhibit distinct pharmacological profiles due to reactive ketone/hydroxyl groups .

Synthesis and Isolation: Cyclohexyl-substituted analogs are synthesized via catalytic hydrogenation, whereas the target compound is isolated from natural sources via non-polar solvent extraction . This highlights divergent routes (synthetic vs. natural) for accessing structurally related molecules.

Physical Properties :

  • The target compound’s hydrophobicity aligns with its presence in pentane extracts, whereas pyridyl- or hydroxyl-substituted analogs are more likely to partition into polar solvents .

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